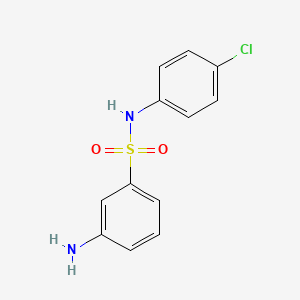

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide

Description

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 3-position and a sulfonamide linkage to a 4-chlorophenyl group. Its piperidine core (when present in analogs) contributes to steric and electronic properties, while the sulfonamide group enables hydrogen bonding and dipole interactions, enhancing solubility and target binding .

Properties

IUPAC Name |

3-amino-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIDHJLSQXPDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Aniline derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Key Structural Variations

Sulfonamide derivatives differ in substituents on the benzene ring, linker groups, and heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Sulfonamides

Structure-Activity Relationship (SAR) Trends

- Chlorophenyl Group : Enhances lipophilicity and target affinity, as seen in the cytotoxic activity of Compound 4 () .

- Heterocyclic Moieties: Pyrazole (Compound 4) and pyrimidinone (Compound 20) rings improve enzyme inhibition via π-π stacking .

- Sulfonamide Linker : Critical for hydrogen bonding with carbonic anhydrase active sites, as demonstrated in CA inhibitors .

Biological Activity

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide, also known by its CAS number 327092-56-8, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₁ClN₂O₂S, with a molecular weight of 282.75 g/mol. The presence of both an amino group and a sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues. Research indicates that this compound selectively inhibits certain isoforms of carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this sulfonamide have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing promising antibacterial properties at concentrations as low as 50 μg/mL .

Comparative Studies

In comparative studies with other benzenesulfonamides, this compound has been shown to possess superior selectivity for CA IX over other isoforms like CA II. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies using computational models suggest that this compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These studies indicate good permeability across cellular membranes and low toxicity levels, making it a candidate for further development in clinical settings .

Data Summary Table

Case Studies

- Breast Cancer Model : A study evaluating the compound's effect on MDA-MB-231 cells showed a significant increase in apoptotic markers after treatment with related sulfonamides. The results indicated a potential pathway for developing targeted therapies for triple-negative breast cancer .

- Antibacterial Efficacy : In another study, the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(4-chloro-phenyl)-benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-aminobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base (e.g., pyridine) under anhydrous conditions. Key parameters include temperature (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and solvent choice (e.g., dichloromethane for improved solubility). Post-synthesis purification via recrystallization (ethanol/water) enhances purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 4-chlorophenyl group appear as doublets (δ 7.2–7.4 ppm), while the amino group (-NH₂) shows a broad singlet (δ 5.5–6.0 ppm).

- IR : Key peaks include N-H stretching (3350–3450 cm⁻¹), S=O asymmetric/symmetric vibrations (1150–1250 cm⁻¹), and C-Cl stretching (650–750 cm⁻¹). Discrepancies in these signals may indicate incomplete sulfonylation or impurities .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (e.g., esterase method) using human isoforms hCA I/II. IC₅₀ values < 1 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on bioactivity?

- Methodological Answer : Systematic substitution of the 4-chlorophenyl or sulfonamide groups can reveal SAR trends. For example:

- Chlorine Position : Para-substitution (vs. meta) enhances lipophilicity and target binding.

- Amino Group Modification : Acetylation (-NHCOCH₃) may reduce solubility but improve metabolic stability.

Comparative assays (e.g., enzymatic IC₅₀, logP measurements) validate these effects .

Q. What computational strategies (e.g., QSAR, docking) predict the compound’s interaction with carbonic anhydrase isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in hCA II’s active site (PDB ID: 3KS3). Focus on zinc-coordinating sulfonamide and hydrophobic interactions with Val135/Leu197.

- QSAR : Develop regression models using descriptors like polar surface area (PSA) and Hammett constants (σ) to correlate substituent electronics with inhibition potency .

Q. How do crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and hydrogen-bonding networks. For example:

- Hydrogen Bonds : N-H···O=S interactions stabilize the lattice (graph set notation: C(4) ).

- Validation Tools : R-factor (< 0.05), ADDSYM (PLATON) checks for missed symmetry .

Q. What experimental and theoretical approaches validate conflicting solubility or stability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.